Dequalinium

Descripción general

Descripción

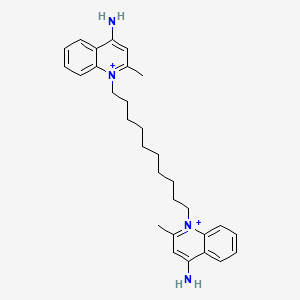

Dequalinio: es un agente antimicrobiano catiónico de amonio cuaternario. Se utiliza principalmente para tratar infecciones comunes de la boca y la garganta, así como la candidiasis vaginal . El dequalinio es un agente antibacteriano con acciones multiobjetivo, que posee propiedades antifúngicas, antiparasitarias, antivirales, anticancerígenas y neuroprotectoras . Consiste en un catión anfipático con dos anillos de aminoquinaldinio en ambos extremos de una larga cadena hidrocarbonada hidrófoba .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de cloruro de dequalinio implica varios pasos. Un método incluye la adición de un compuesto de fórmula II a una solución que contiene iones cloruro en agua, seguido de la adición de un oxidante . Otro método implica la preparación de un nuevo intermedio a partir de 1,10-decanodiol y cloruro de p-nitrobencenosulfonilo, que luego se somete a condensación con 4-aminoquinaldina y se recristaliza mediante un disolvente mixto para obtener cloruro de dequalinio .

Métodos de producción industrial: La producción industrial de cloruro de dequalinio normalmente implica la reacción de 1,10-decanodiol con cloruro de p-nitrobencenosulfonilo para formar un intermedio, que luego se condensa con 4-aminoquinaldina. El producto se recristaliza para obtener un producto de cloruro de dequalinio refinado .

Análisis De Reacciones Químicas

Tipos de reacciones: El dequalinio se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen oxidantes, reductores y varios disolventes. Las condiciones de reacción a menudo implican temperaturas específicas y niveles de pH para garantizar rendimientos óptimos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen cloruro de dequalinio y sus análogos, que se utilizan en diversas aplicaciones farmacéuticas .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Bacterial Vaginosis

Dequalinium chloride has been shown to be effective in treating bacterial vaginosis (BV). A randomized clinical trial demonstrated that this compound chloride was noninferior to metronidazole, a standard treatment for BV. The trial involved 151 patients who received either this compound chloride or metronidazole. The results indicated similar clinical cure rates with this compound chloride showing better tolerability:

| Outcome | This compound Chloride | Metronidazole | Treatment Difference (95% CI) | P Value |

|---|---|---|---|---|

| Clinical Cure Rate (Intention-to-Treat) | 92.8% (64/69) | 93.2% (69/74) | −0.5 (−10.8 to 9.8) | .002 |

| Clinical Cure Rate (Per-Protocol) | 93.1% (54/58) | 90.6% (48/53) | 2.5 (−9.4 to 14.4) | .001 |

These findings support the use of this compound chloride as a first-line treatment option for BV, potentially reducing antibiotic consumption and associated side effects .

2. Oral Infections

This compound is also effective in treating local infections in the mouth and throat. It is commonly used in formulations for sore throat lozenges due to its rapid bactericidal action against gram-positive and gram-negative bacteria .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been found to inhibit key kinases involved in cancer cell proliferation and modulate calcium-activated potassium channels, contributing to its anticancer effects . Furthermore, this compound has been identified as a potent inhibitor of human organic cation transporter 2 (hOCT2), which is significant for reducing the toxicity associated with platinum-based chemotherapy agents like cisplatin .

Case Studies

Case Study 1: Recalcitrant Trichomonas Infection

An 18-year-old female patient with persistent vulval irritation and discharge was treated with this compound vaginal tablets after standard treatments failed. The patient showed significant improvement after the therapy, showcasing this compound's effectiveness against resistant infections .

Case Study 2: Cancer Therapy

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting mitochondrial functions and specific kinases involved in tumor growth regulation .

Mecanismo De Acción

El dequalinio ejerce sus efectos aumentando la permeabilidad de las células bacterianas, lo que lleva a la pérdida de la actividad enzimática y, en última instancia, a la muerte celular . Se absorbe en la superficie de las células bacterianas, se difunde a través de la pared celular y altera la permeabilidad de las células bacterianas . El dequalinio también desnaturaliza las proteínas involucradas en la cadena respiratoria y la glucólisis de las bacterias, interfiriendo con su producción de energía . Además, se dirige a varias proteínas y vías, incluidas la proteína quinasa C y los canales de potasio activados por calcio de pequeña conductancia .

Comparación Con Compuestos Similares

Compuestos similares:

- Metronidazol

- Clindamicina

- Cloruro de benzalconio

Comparación: El cloruro de dequalinio tiene una tasa de curación igualmente alta para la vaginosis bacteriana en comparación con el metronidazol y la clindamicina, pero con mejor tolerabilidad y menos eventos adversos . A diferencia de otros compuestos de amonio cuaternario, el dequalinio posee una estructura única con dos anillos de aminoquinaldinio, lo que contribuye a su amplio espectro de actividad antimicrobiana .

Actividad Biológica

Dequalinium is a bis-quaternary ammonium compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's mechanisms of action, efficacy in various clinical settings, and its potential therapeutic benefits.

This compound exhibits a multifaceted mechanism of action that contributes to its biological activity:

- Membrane Disruption : this compound interacts with bacterial membranes, disrupting permeability and leading to cell lysis. It diffuses through the cell wall and denatures proteins involved in respiration and glycolysis, thereby impairing metabolic functions .

- Mitochondrial Targeting : The compound selectively accumulates in mitochondria, inhibiting ATP synthesis and glucose metabolism. This property is particularly relevant in its anticancer effects, where it induces apoptosis in cancer cells by altering redox balance and downregulating critical signaling pathways such as Raf/MEK/ERK1/2 and PI3K/Akt .

- Protein Interactions : this compound has been shown to modulate various proteins, including those involved in calcium signaling (SK channels) and the oligomerization of alpha-synuclein, which is implicated in neurodegenerative diseases .

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against various pathogens:

- Bacterial Efficacy : It is effective against both gram-positive and gram-negative bacteria, with a minimal inhibitory concentration (MIC) ranging from 0.2 to ≥1024 µg/mL for relevant pathogens. Its rapid bactericidal action occurs within 30 to 60 minutes .

- Fungal and Protozoal Activity : The compound also exhibits antifungal properties against Candida species and antiparasitic effects, notably against protozoa .

- Clinical Applications : this compound chloride is commonly used in treating bacterial vaginosis (BV) and oral infections. A recent clinical trial showed that it was non-inferior to metronidazole for BV treatment while demonstrating better tolerability .

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity:

- In Vivo Studies : In animal models, this compound has outperformed several established anticancer drugs in prolonging survival rates. It exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanisms of Action : The anticancer effects are attributed to mitochondrial dysfunction, inhibition of specific kinases (PKC-α/β, Cdc7/Dbf4), and modulation of calcium-activated potassium channels .

Case Study 1: Treatment of Bacterial Vaginosis

A randomized clinical trial involving 151 patients compared this compound chloride with metronidazole for treating BV. Results indicated comparable efficacy between the two treatments, but this compound was better tolerated, with fewer adverse events reported. The study highlighted this compound's potential as a first-line treatment option for BV to mitigate antibiotic use .

Case Study 2: Anticancer Efficacy

In a murine model of cancer, this compound was tested against established anticancer agents. The results demonstrated that this compound significantly prolonged survival compared to seven out of eight tested drugs, suggesting its promising role as an alternative treatment in oncology .

Summary of Biological Activities

| Activity Type | Pathogens/Targets | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Antibacterial | Gram-positive & Gram-negative bacteria | Membrane disruption, protein denaturation | Treatment of bacterial vaginosis |

| Antifungal | Candida species | Membrane disruption | Treatment of oral thrush |

| Antiparasitic | Protozoa | Unknown; further research needed | Potential use in parasitic infections |

| Anticancer | Various cancer cells | Mitochondrial targeting, apoptosis induction | Alternative cancer therapy |

| Neuroprotective | Alpha-synuclein aggregates | Modulation of protein oligomerization | Potential role in neurodegenerative disorders |

Propiedades

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSWXVJAIHCTMO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate) | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046941 | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dequalinium has multiple modes of action. Dequalinium absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability. It is taken up by the bacteria rapidly. Once in the bacteria, dequalinium denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with bacterial cell metabolism and ribosomal protein synthesis. By inhibiting bacterial F1-ATPase, dequalinium inhibits mitochondrial ATP synthesis and blocks glucose metabolism. These molecular actions ultimately deplete bacterial energy sources. As dequalinium accumulates in the mitochondria, it is considered a mitochondrial poison. Dequalinium can also precipitate nucleic acids, as it can intercalate one of its quinoline chromophores between DNA base pairs. Depending on the drug concentration, dequalinium can lyse the bacterial cell by promoting osmotic imbalance. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6707-58-0 | |

| Record name | Dequalinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEQUALINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7QC7V26B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.